2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of sulfonyl, thiazole, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced by reacting the thiazole intermediate with chlorobenzenesulfonyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Tetrahydroisoquinoline: The final step involves coupling the sulfonylated thiazole with tetrahydroisoquinoline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic ring of the chlorobenzenesulfonyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methylbenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
- 2-[4-(4-Bromobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness
- Structural Features : The presence of both chlorobenzenesulfonyl and methanesulfonyl groups in the thiazole ring makes it unique.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl groups, making it distinct in its chemical behavior.
- Applications : Its specific applications in medicinal chemistry and organic synthesis set it apart from similar compounds.
Properties
Molecular Formula |
C19H17ClN2O4S3 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C19H17ClN2O4S3/c1-28(23,24)19-21-17(29(25,26)16-8-6-15(20)7-9-16)18(27-19)22-11-10-13-4-2-3-5-14(13)12-22/h2-9H,10-12H2,1H3 |
InChI Key |
VUYXOSCIVRCLNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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